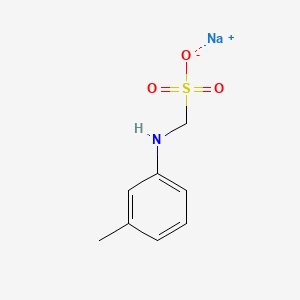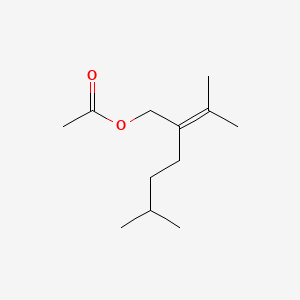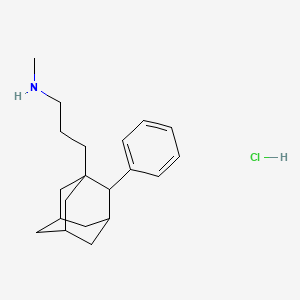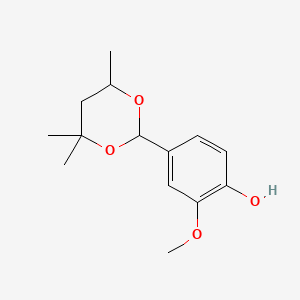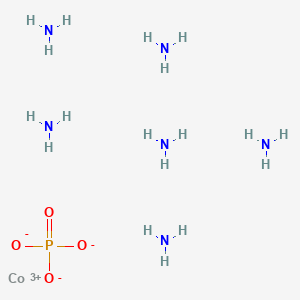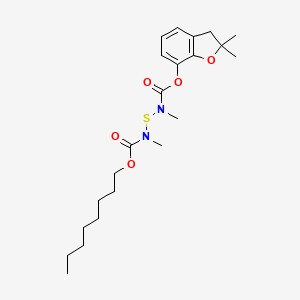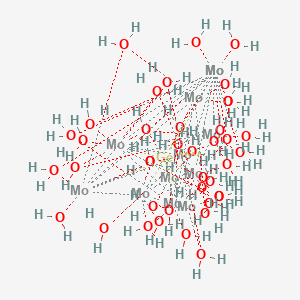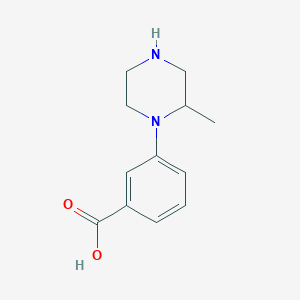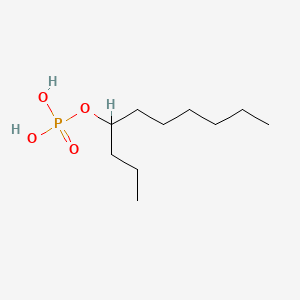
1-Propylheptyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylheptyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C10H23O4P.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propylheptyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 1-propylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propylheptyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Lower oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propylheptyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of 1-propylheptyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a phosphate donor or acceptor, influencing cellular processes and metabolic activities .
Comparaison Avec Des Composés Similaires
- Potassium dihydrogen phosphate (KH2PO4)
- Sodium dihydrogen phosphate (NaH2PO4)
- Ammonium dihydrogen phosphate (NH4H2PO4)
Comparison: 1-Propylheptyl dihydrogen phosphate is unique due to its organic nature and the presence of a propylheptyl group, which imparts distinct chemical properties and reactivity compared to its inorganic counterparts. This uniqueness makes it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
68110-00-9 |
|---|---|
Formule moléculaire |
C10H23O4P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
decan-4-yl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P/c1-3-5-6-7-9-10(8-4-2)14-15(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13) |
Clé InChI |
VEUUGZQJNGFYBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
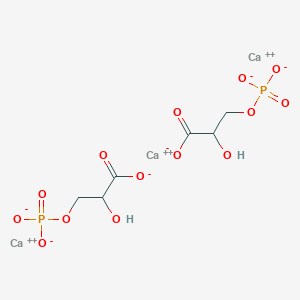
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
